molecular formula C17H13F2N3O2 B6529830 N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-96-9

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No. B6529830
CAS RN: 1020454-96-9
M. Wt: 329.30 g/mol
InChI Key: DRVLWXVVAXYVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (FMPP) is an important heterocyclic compound that has been widely studied in recent years. It is a pyrazole derivative that has been used in various scientific research applications, including as a synthetic intermediate in organic synthesis, as a potential drug candidate, and as a tool for biochemical and physiological studies.

Scientific Research Applications

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a potential drug candidate, and as a tool for biochemical and physiological studies. This compound has also been used in the synthesis of a variety of other compounds, such as 2-fluorophenyl-4-methoxy-1H-pyrazole-3-carboxamide, 4-fluorophenyl-2-methoxy-1H-pyrazole-3-carboxamide, and 3-fluoro-4-methoxy-1H-pyrazole-3-carboxamide.

Mechanism of Action

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been shown to interact with a variety of enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, and the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. This compound has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to possess antioxidant, antidiabetic, and anti-Alzheimer’s disease activity. In addition, this compound has been shown to have anti-cancer activity, with potential applications in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize and can be purified by column chromatography and recrystallization. However, this compound is a relatively new compound and its effects on humans and animals are not yet fully understood.

Future Directions

Future research on N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide could focus on further elucidating its mechanism of action, exploring its potential applications in the treatment of various diseases, and investigating its effects on humans and animals. In addition, further research could be conducted to explore the potential of this compound as a drug candidate and to identify new synthetic methods for its production. Finally, further research could be conducted to explore the potential of this compound as an intermediate in organic synthesis.

Synthesis Methods

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be synthesized via a variety of methods, including the reaction of 2-fluorophenylmagnesium bromide and 4-fluorophenylmagnesium bromide with 1H-pyrazole-3-carboxamide. The reaction is typically carried out in anhydrous benzene at a temperature of 80-100 °C for a period of 12-24 hours. The resulting product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-24-15-10-22(12-8-6-11(18)7-9-12)21-16(15)17(23)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVLWXVVAXYVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.